molecular formula C14H17NO2 B15429934 N,N-diethyl-4-oxo-4-phenylbut-2-enamide CAS No. 89781-49-7

N,N-diethyl-4-oxo-4-phenylbut-2-enamide

Cat. No.: B15429934
CAS No.: 89781-49-7
M. Wt: 231.29 g/mol
InChI Key: CXSXQJABMBLACR-UHFFFAOYSA-N
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Description

N,N-diethyl-4-oxo-4-phenylbut-2-enamide is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It belongs to a class of 4-oxo-2-butenamide scaffolds recognized in medicinal chemistry for their versatile reactivity and central role in the "build–couple–transform" paradigm for generating lead-like libraries . This compound's main research value lies in its multi-functional structure, which is capable of undergoing a wide array of late-stage transformations to create diverse heterocyclic scaffolds with potential drug-like properties . Its well-defined reactivity profile allows for various cyclization and addition reactions, including 1,4-cyclizations to form pyrazoles, isoxazoles, and pyrimidines, as well as 3,4-cyclizations to form fused heteroaromatic systems . This makes it an invaluable template for high-throughput screening campaigns aimed at discovering small molecule modulators of biological targets. By populating diverse regions of chemical space, libraries derived from this core structure help address the common challenge of chemical diversity in drug discovery efforts . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89781-49-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N,N-diethyl-4-oxo-4-phenylbut-2-enamide

InChI

InChI=1S/C14H17NO2/c1-3-15(4-2)14(17)11-10-13(16)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

CXSXQJABMBLACR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

(a) N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide

  • Structure : Differs in the nitrogen substituents (dimethyl vs. diethyl) and the 4-methylphenyl group instead of phenyl.
  • Molecular Weight : 217.26 g/mol (vs. 245.31 g/mol for the diethyl analogue).
  • Solubility : Soluble in chloroform, dichloromethane, and DMSO, indicating lower polarity due to the methyl substituents .
  • Applications : Primarily used as a synthetic building block, highlighting its utility in constructing heterocyclic frameworks .

(b) (E)-N-Ethyl-4-oxo-4-phenylbut-2-enamide

  • Structure : Lacks a second ethyl group on the nitrogen, reducing steric hindrance and lipophilicity.
  • Reactivity : Likely exhibits similar conjugation-driven reactivity (e.g., Michael addition or nucleophilic attack at the α,β-unsaturated carbonyl) but with altered kinetics due to reduced steric bulk .

(c) 4-Aryl-N-hetaryl-2-hydroxy-4-oxobut-2-enamides

  • Structure : Contains a hydroxyl group at the 2-position and heteroaromatic substituents.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Stability Conditions
N,N-Diethyl-4-oxo-4-phenylbut-2-enamide* 245.31 Not reported Likely DMSO, chloroform 2–8°C, protected from air/light
N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide 217.26 Not reported Chloroform, DMSO, dichloromethane 2–8°C, refrigerated or frozen
N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide 336.2 127–128 Methanol Stable under inert atmosphere

*Predicted based on structural analogues.

Q & A

Q. What are the optimal synthetic routes for N,N-diethyl-4-oxo-4-phenylbut-2-enamide, and how can reaction conditions be optimized to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the enamide backbone via condensation of diethylamine with a β-ketoester intermediate. Key steps include:
  • Step 1 : Preparation of 4-oxo-4-phenylbut-2-enoic acid through Claisen-Schmidt condensation.
  • Step 2 : Amidation with diethylamine under reflux in anhydrous dichloromethane or THF, catalyzed by coupling agents like EDCI/HOBt.
  • Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 for amine:acid) are critical. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .
  • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Acetophenone, ethyl acetoacetate, NaOH/EtOH75–85≥90%
2Diethylamine, EDCI, HOBt, DCM60–70≥95%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing This compound?

  • Methodological Answer :
  • NMR : 1H^1H NMR (400 MHz, CDCl3_3) identifies enamide protons (δ 6.5–7.8 ppm for vinyl and aromatic protons) and diethyl groups (δ 1.2–3.4 ppm). 13C^{13}C NMR confirms carbonyl (δ 170–180 ppm) and quaternary carbons.
  • HPLC/LC-MS : Reverse-phase HPLC (C18 column) with UV detection at 254 nm resolves impurities. LC-MS (ESI+) verifies molecular ion [M+H]+^+ at m/z 273.3.
  • FT-IR : Strong stretches at 1650–1680 cm1^{-1} (C=O) and 1550–1600 cm1^{-1} (C=C) confirm structural motifs .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding its enamide conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, dihedral angles, and hydrogen-bonding networks. Use SHELX programs (SHELXL for refinement) to process
  • Crystal Growth : Slow evaporation from ethanol/hexane mixtures.
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Analysis : SHELXL refines occupancy ratios for disordered ethyl groups. Compare with DFT-optimized geometries (e.g., Gaussian 09, B3LYP/6-31G*) to validate experimental data .

Q. What strategies address contradictory biological activity data for This compound across different assay models (e.g., antimicrobial vs. cytotoxicity studies)?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal assays (e.g., broth microdilution for antimicrobial activity and MTT for cytotoxicity).
  • Purity Check : Confirm compound integrity via LC-MS post-assay to rule out degradation artifacts.
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects in cytotoxicity models. Reference studies on structurally related enamide derivatives for mechanistic hypotheses .

Q. How can computational methods predict the reactivity of This compound in nucleophilic addition reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). HOMO-LUMO gaps predict sites for nucleophilic attack (e.g., α,β-unsaturated carbonyl).
  • MD Simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using Amber or GROMACS.
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from HPLC-monitored reactions) .

Q. What experimental designs minimize by-product formation during the synthesis of This compound?

  • Methodological Answer :
  • By-Product Analysis : Use GC-MS to identify side products (e.g., dimerization or over-alkylation).
  • Catalytic Optimization : Screen catalysts (e.g., DMAP vs. pyridine) for selective amidation.
  • Stepwise Quenching : Add reagents in sub-stoichiometric batches to control exothermicity. Reference protocols for analogous enamide syntheses show 10–15% yield improvement with these adjustments .

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